molecular formula C10H19N B2501237 1-(Propan-2-yl)-2-azaspiro[3.4]octane CAS No. 1849293-67-9

1-(Propan-2-yl)-2-azaspiro[3.4]octane

Cat. No.: B2501237
CAS No.: 1849293-67-9
M. Wt: 153.269
InChI Key: HLTAWPYPYZTWSS-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-2-azaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a cyclohexane ring and a piperidine ring

Scientific Research Applications

1-(Propan-2-yl)-2-azaspiro[3.4]octane has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

Without specific information on the biological activity of “1-(Propan-2-yl)-2-azaspiro[3.4]octane”, it’s difficult to predict its mechanism of action. If it’s biologically active, the mechanism could involve interactions with biological macromolecules, possibly influenced by the nitrogen atom in the ring .

Safety and Hazards

The safety and hazards associated with “1-(Propan-2-yl)-2-azaspiro[3.4]octane” would depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The future research directions for “1-(Propan-2-yl)-2-azaspiro[3.4]octane” would depend on its potential applications. If it shows promising biological activity, it could be studied further as a potential pharmaceutical compound. Alternatively, if it has interesting chemical reactivity, it could be explored in the context of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Propan-2-yl)-2-azaspiro[3.4]octane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable cyclohexanone derivative with an amine under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the propan-2-yl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yl)-2-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic structure.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Comparison with Similar Compounds

    2,6-Diazaspiro[3.4]octane: Another spirocyclic compound with similar structural features but different substituents.

    Spirocyclic Oxindoles: Compounds with a spiro junction between an oxindole and another ring, used in medicinal chemistry.

Uniqueness: 1-(Propan-2-yl)-2-azaspiro[3.4]octane is unique due to its specific spirocyclic structure and the presence of the propan-2-yl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-propan-2-yl-2-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-8(2)9-10(7-11-9)5-3-4-6-10/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTAWPYPYZTWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CCCC2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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